Superior Potency in D-Loop Inhibition: RI(dl)-2 TFA vs. Lead Compound 1
RI(dl)-2 TFA demonstrates significantly improved potency over the initial lead compound 1 in inhibiting RAD51-mediated D-loop formation. In biochemical assays, RI(dl)-2 TFA achieved an IC50 of 11.1 ± 1.3 μM, representing a 1.9-fold improvement in potency compared to compound 1 (IC50 21.3 ± 7.8 μM) [1]. This enhanced potency translates to more effective inhibition at lower concentrations.
| Evidence Dimension | IC50 for RAD51-mediated D-loop formation inhibition |
|---|---|
| Target Compound Data | 11.1 ± 1.3 μM |
| Comparator Or Baseline | Compound 1: 21.3 ± 7.8 μM |
| Quantified Difference | 1.9-fold improvement |
| Conditions | Biochemical D-loop assay with purified human RAD51 protein |
Why This Matters
Improved potency allows for lower working concentrations, reducing potential off-target effects and conserving compound during experimental use.
- [1] Lv, W., Budke, B., Pawlowski, M., Connell, P. P., & Kozikowski, A. P. (2016). Development of Small Molecules that Specifically Inhibit the D-loop Activity of RAD51. Journal of Medicinal Chemistry, 59(10), 4511–4525. View Source
